molecular formula C9H11N3S B1417325 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine CAS No. 1152505-33-3

4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1417325
CAS No.: 1152505-33-3
M. Wt: 193.27 g/mol
InChI Key: LXSCXHJQNKEYFK-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₁₀H₁₂N₂S. It belongs to the class of pyrazolamines and features a pyrazole ring substituted with a methyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Substitution with Methyl Group: The pyrazole ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

  • Introduction of Thienylmethyl Group: The thienylmethyl group is introduced through a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the pyrazole ring in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.

Major Products Formed:

  • Oxidation Products: Pyrazolone derivatives.

  • Reduction Products: Reduced pyrazolamines.

  • Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:

  • Pyrazole derivatives: Other pyrazole compounds with different substituents.

  • Thienylmethyl compounds: Compounds containing thienylmethyl groups in various positions.

These compounds share similarities in their core structures but differ in their substituents and resulting properties.

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Properties

IUPAC Name

4-methyl-2-(thiophen-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-4-11-12(9(7)10)5-8-2-3-13-6-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSCXHJQNKEYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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